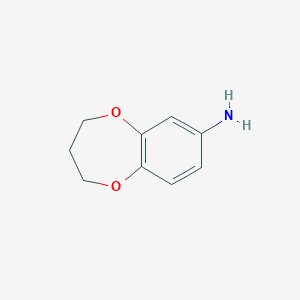

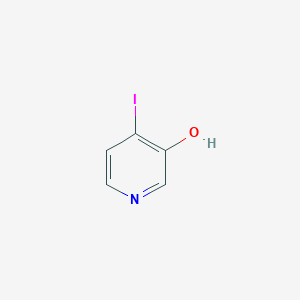

![molecular formula C9H8N2O B063184 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde CAS No. 171919-36-1](/img/structure/B63184.png)

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde and its analogues involves several key methodologies. A notable approach includes a two-step synthesis leading to a conformationally constrained nicotine analogue through an intramolecular azomethine ylide-alkene [3+2] cycloaddition, starting from 3-pyridinecarboxaldehyde. This process is highlighted by the efficient formation of cyclization precursors via sequential in situ protection, ortho lithiation, cuprate formation, allylation, and deprotection, emphasizing the crucial role of cuprate formation in minimizing multiple alkylations (Luo et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde derivatives has been explored through various techniques, including X-ray crystallography. Studies reveal the compound's ability to form distinct molecular shapes, contributing to its reactivity and interaction with other molecules. For instance, the analysis of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, a related compound, demonstrated a "V" shape molecular structure, providing insight into the packing and stacking behavior of such molecules (Chiaroni et al., 1994).

Chemical Reactions and Properties

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde undergoes various chemical reactions, contributing to its diverse chemical properties. For example, the compound is involved in regiocontrolled synthesis processes to produce pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones, highlighting its versatility in chemical transformations and the creation of novel compounds (Coffin et al., 2006).

Physical Properties Analysis

The physical properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde and related compounds have been studied through computational methods, including Hartree-Fock and density functional theory calculations. These studies offer valuable information on the conformations, vibrational frequencies, and optimized molecular structures, providing a deeper understanding of the compound's behavior under different conditions (Sağlam et al., 2007).

Chemical Properties Analysis

Investigations into the chemical properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde reveal its reactivity and potential for forming diverse chemical structures. Notably, the compound participates in Lewis acid-promoted cascade reactions, leading to the synthesis of 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones, showcasing its utility in generating complex heterocyclic systems (Yin et al., 2013).

Applications De Recherche Scientifique

Synthesis and Reactivity

- Condensation and Isomerisation: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has been utilized in the synthesis of complex molecules. A study demonstrated its involvement in the condensation process leading to the formation of Z- and E-1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives. These compounds underwent thermal isomerisation upon heating in basic methanol and showed Z-E isomerisation upon irradiation with light (Groot et al., 2010).

Molecular Magnetism

- Supramolecular Chains: The compound has been used as a ligand in coordination chemistry, specifically in creating a {Mn(III)25} barrel-like cluster. This cluster exhibited single-molecule magnetic behavior, showcasing its potential in molecular magnetism applications (Giannopoulos et al., 2014).

Organic Synthesis and Catalysis

- Catalysis: In organic synthesis, this compound played a key role in the palladium-catalyzed direct arylation of pyrroles. This process is significant for its environmentally friendly attributes and functional group tolerance, underlining its importance in catalysis chemistry (Kaloğlu et al., 2021).

Medicinal Chemistry and Antitumor Activity

- Antitumor Activity: This compound has shown promise in the field of medicinal chemistry. One study reported the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, which exhibited significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer (Carbone et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activation of FGFRs, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde disrupts these pathways, affecting various cellular processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 16018 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of FGFRs by 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Orientations Futures

Propriétés

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPRBMBNUDLUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

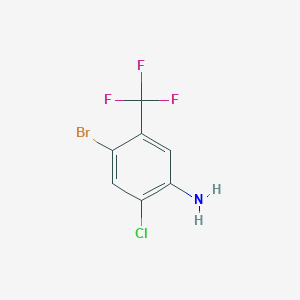

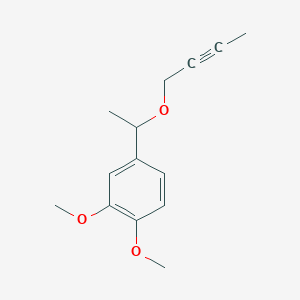

![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)